

Chinfloxacin: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chinfloxacin

Cat. No.: B10820905

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinfloxacin is a fourth-generation synthetic fluoroquinolone antibiotic.[1] Like other members of the fluoroquinolone class, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. This guide provides a detailed overview of the chemical structure and a plausible synthetic route for **Chinfloxacin**, supported by quantitative data and experimental methodologies.

Chemical Structure

The chemical structure of **Chinfloxacin** is characterized by a core quinolone ring system substituted with a cyclopropyl group at the N-1 position, a fluorine atom at C-6, an octahydropyrrolo[3,4-b]pyridine moiety at C-7, and a difluoromethoxy group at the C-8 position.

Table 1: Chemical Identifiers for **Chinfloxacin**

Identifier	Value
IUPAC Name	7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid
CAS Number	868208-92-8
Molecular Formula	C ₂₁ H ₂₂ F ₃ N ₃ O ₄
SMILES	<chem>C1CC2CN(CC2NC1)c3c(cc4c(c3OC(F)F)n(cc(c4=O)C(=O)O)C5CC5)F</chem>

Synthesis of Chinfloxacin

A definitive, publicly available, step-by-step synthesis protocol for **Chinfloxacin** is not readily found in the literature. However, based on the well-established synthesis of structurally similar fluoroquinolones, such as moxifloxacin, a plausible synthetic pathway can be proposed. The key steps would likely involve the synthesis of the quinolone core followed by the introduction of the C-7 substituent.

A potential synthetic route could start from a substituted quinolone carboxylic acid intermediate, which is then reacted with the octahydropyrrolo[3,4-b]pyridine side chain. The synthesis of this complex side chain is a critical part of the overall process.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the final step in the synthesis of **Chinfloxacin**, based on analogous reactions for similar fluoroquinolones.

Reaction: Coupling of the Quinolone Core with the C-7 Side Chain

- Materials:
 - 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (quinolone core)
 - (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine (side chain)

- A suitable base (e.g., triethylamine, diisopropylethylamine)
- An appropriate solvent (e.g., dimethyl sulfoxide (DMSO), acetonitrile)
- Procedure:
 - To a solution of the quinolone core in the chosen solvent, add the base and the (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine.
 - The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a set period (e.g., 4-12 hours) and monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
 - Upon completion, the reaction mixture is cooled to room temperature.
 - The crude product is isolated by precipitation upon addition of water or an anti-solvent.
 - The precipitate is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol, acetone), and then dried under vacuum to yield **Chinfxloxacin**.
 - Further purification can be achieved by recrystallization from an appropriate solvent system.

Antibacterial Activity

Chinfxloxacin has demonstrated potent in vitro and in vivo activity against a wide range of bacterial pathogens.

Table 2: In Vitro Activity of **Chinfxloxacin** (MIC₅₀ and MIC₉₀ in µg/mL)[1][2][3]

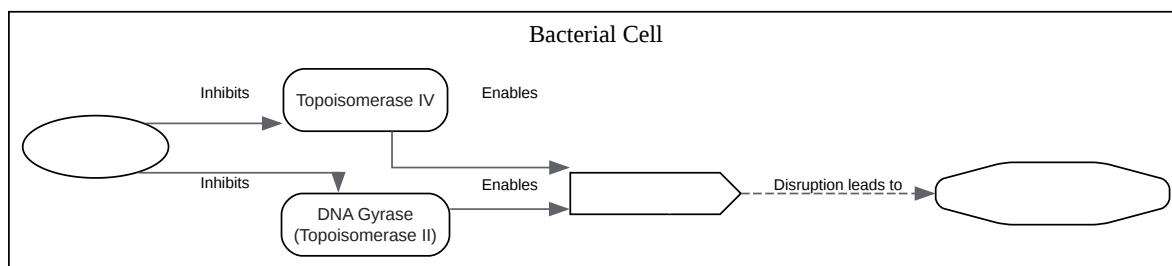
Organism	MIC ₅₀	MIC ₉₀
Staphylococcus aureus (MSSA)	0.06	0.12
Staphylococcus aureus (MRSA)	1	4
Streptococcus pneumoniae	0.12	0.25
Streptococcus pyogenes	0.12	0.5
Escherichia coli	0.03	0.12
Klebsiella pneumoniae	0.12	0.5
Haemophilus influenzae	≤0.015	0.03
Moraxella catarrhalis	0.03	0.06

Table 3: In Vivo Efficacy of **Chinfloxacin** in Murine Systemic Infection Models (ED₅₀ in mg/kg) [4]

Organism	ED ₅₀
Staphylococcus aureus (MSSA)	2.28 - 4.15
Staphylococcus aureus (MRSA)	14.75
Streptococcus pneumoniae (PISP)	6.20
Streptococcus pneumoniae (PRSP)	3.51 - 5.03
Escherichia coli	1.25 - 1.90
Klebsiella pneumoniae	2.92 - 8.28

Mechanism of Action

The antibacterial action of **Chinfloxacin**, like other fluoroquinolones, is through the inhibition of two key bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.



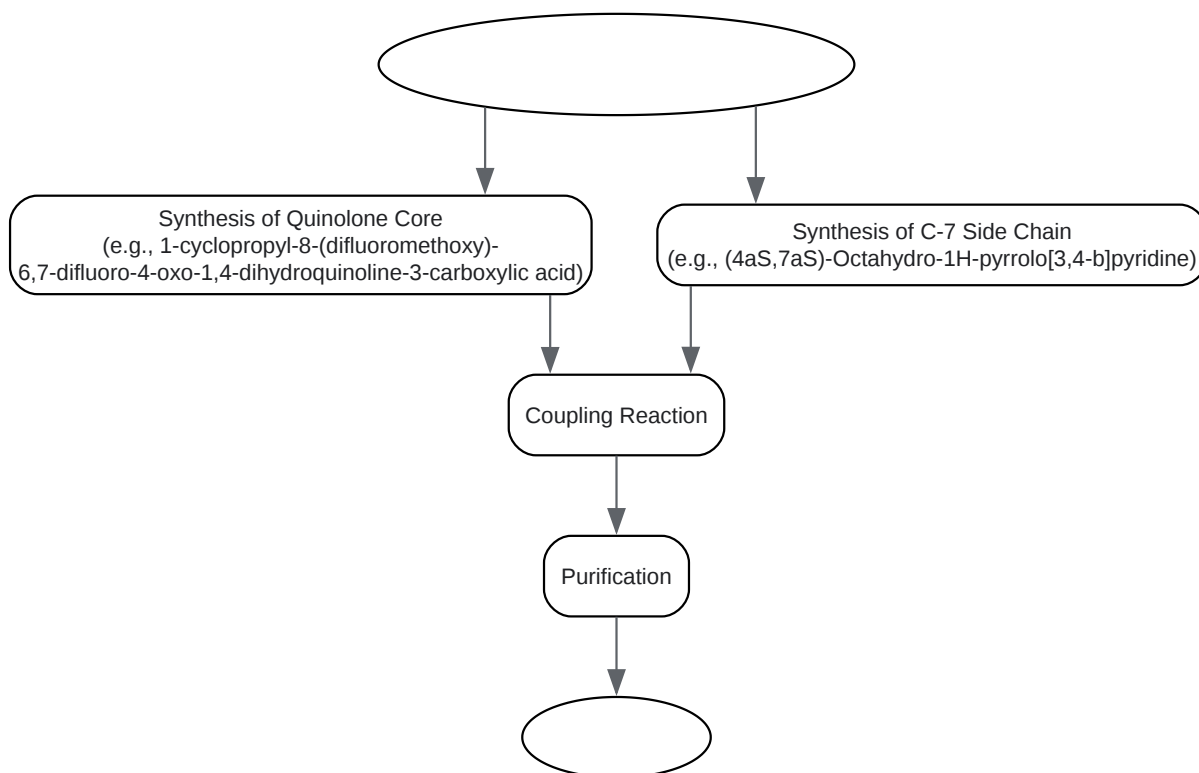
[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Chinfloxacin**.

In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the main target. Inhibition of these enzymes leads to breaks in the bacterial chromosome, suppression of DNA replication and transcription, and ultimately, bacterial cell death.

Synthetic Workflow

The synthesis of **Chinfloxacin** can be visualized as a multi-stage process, beginning with commercially available starting materials and proceeding through the formation of key intermediates to the final product.



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **Chinfloxacin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro antibacterial activity of chinfloxacin, a new fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]

- 4. In vivo antibacterial activity of ciprofloxacin, a new fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ciprofloxacin: A Technical Guide to its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10820905#chemical-structure-and-synthesis-of-ciprofloxacin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com